2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine
CAS No.: 1354777-29-9
Cat. No.: VC11545934
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354777-29-9 |
|---|---|
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 2-(1-ethylpyrrol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3 |
| Standard InChI Key | UZHJWWNKUFBJHO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC=C1CCN |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. Its IUPAC name derives from the parent pyrrole system, where the ethyl group occupies the 1-position nitrogen, and the ethylamine side chain extends from the 2-position carbon .
Stereoelectronic Features
The compound's planar pyrrole ring exhibits aromatic character due to the conjugated π-system involving the nitrogen lone pair. Substituent effects analysis predicts:
-
N-Ethyl group: Introduces steric hindrance and modest electron-donating effects via inductive mechanisms .
-
Ethylamine side chain: Provides a flexible nucleophilic center capable of hydrogen bonding and salt formation .
Comparative molecular modeling with the methyl analog (PubChem CID 11970729) shows a 12% increase in van der Waals volume due to ethyl substitution, potentially influencing receptor binding profiles .
Synthetic Methodologies
While no direct synthesis reports exist for 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine, extrapolation from analogous compounds suggests three viable routes:
Paal-Knorr Pyrrole Synthesis
-
Pyrrole formation: React 1-ethyl-1,4-dicarbonyl precursor with ammonium acetate
-
Side chain introduction: Perform nucleophilic substitution at the 2-position using 2-bromoethylamine hydrobromide .
Direct Alkylation
-
Treat 2-(1H-pyrrol-2-yl)ethan-1-amine with ethyl bromide in presence of K₂CO₃
Reductive Amination
-
Condense 2-(1-ethyl-1H-pyrrol-2-yl)acetaldehyde with ammonia under H₂/Pd-C
Requires careful control of stoichiometry to avoid over-alkylation .
Physicochemical Properties
The compound displays typical amine reactivity, including:
-
Schiff base formation: Reacts with carbonyl compounds at room temperature
-
Oxidative degradation: Susceptible to peroxide-mediated N-oxidation
Biological Activity and Applications
Neurological Targets
Recent studies on pyrrole-ethylamine derivatives demonstrate dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), with IC₅₀ values spanning 13-200 μM depending on substitution patterns :
| Compound | AChE IC₅₀ (μM) | BACE1 IC₅₀ (μM) |
|---|---|---|
| Pyridine analog | 95.60 ± 2.40 | 13.74 ± 0.77 |
| 4-OCF₃ derivative | 231.66 ± 1.27 | 86.19 ± 0.38 |
Molecular docking suggests the ethyl group enhances hydrophobic interactions with AChE's peripheral anionic site .
Material Science Applications
-
Conductive polymers: Pyrrole-amine monomers polymerize at +0.8 V vs. SCE, forming films with σ = 10⁻³ S/cm
-
Coordination chemistry: Forms stable Cu(II) complexes (logβ = 8.2) with potential catalytic applications
Future Research Directions
-
Pharmacokinetic profiling: Address current gaps in ADME data through radiolabeled studies
-
Structure-activity relationships: Systematically vary N-alkyl groups to optimize target engagement
-
Scale-up synthesis: Develop continuous flow methods to improve yield beyond batch production limits
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume